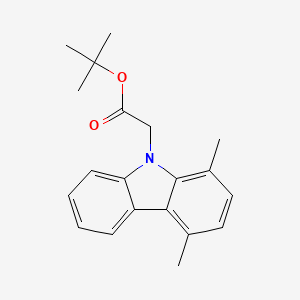

tert-butyl 2-(1,4-dimethyl-9H-carbazol-9-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

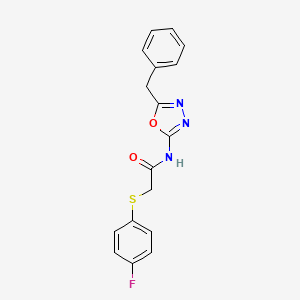

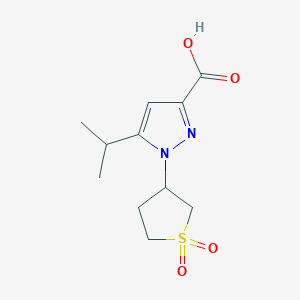

This compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazoles have a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a carbazole group (a tricyclic compound consisting of two benzene rings fused to a pyrrole ring), with a tert-butyl acetate group attached to one of the carbazole’s nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, carbazole compounds are known to undergo a variety of chemical reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, carbazole itself is a crystalline solid at room temperature, and it has a relatively high melting point due to the stability of its aromatic rings .科学的研究の応用

Molecular and Solid-State Structure Studies

Research on structurally similar compounds, such as methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, has focused on their molecular and solid-state structures, determined through various spectroscopic methods and quantum chemical calculations. These studies highlight the importance of such compounds in understanding intermolecular interactions and crystal packing, which can be critical for the development of new materials (Jana Tomaščiková et al., 2008).

Development of Chemosensors

Benzothiazole modified tert-butyl carbazole derivatives have been explored for their ability to form organogels and emit strong blue light, indicating their potential as fluorescent sensory materials for detecting volatile acid vapors. This application demonstrates the compound's relevance in environmental monitoring and safety (Jiabao Sun et al., 2015).

Electrochemical Energy Storage

Novel poly(3,6-dithienylcarbazole) derivatives, including tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate, have been synthesized as redox-active materials for electrochemical energy storage applications. These compounds have shown promise for use in high-performance flexible solid-state pseudocapacitors, demonstrating the potential of such derivatives in advanced energy storage technologies (D. Yigit & M. Güllü, 2017).

Catalysis and Synthetic Applications

tert-Butyl derivatives have also been studied for their roles in catalysis and as intermediates in organic synthesis. For example, tert-butyl perbenzoate has been used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, demonstrating the versatility of tert-butyl derivatives in facilitating organic transformations (Xinzhu Liu & K. K. Hii, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-(1,4-dimethylcarbazol-9-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-13-10-11-14(2)19-18(13)15-8-6-7-9-16(15)21(19)12-17(22)23-20(3,4)5/h6-11H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSZVZQSCHQLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)

![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2742488.png)

![2-(4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2742489.png)

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)